1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a fluorobenzene derivative followed by a Friedel-Crafts acylation. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of halogenated reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- 1-(4-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(4-Fluorophenyl)-3-chloropropan-1-one
- 1-(4-Chloromethylphenyl)-3-chloropropan-1-one
Uniqueness: 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C10H9BrClFO |
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Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-fluorophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c11-6-7-1-2-8(9(13)5-7)10(14)3-4-12/h1-2,5H,3-4,6H2 |
InChI Key |
FNSMHPMLUOQRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C(=O)CCCl |
Origin of Product |
United States |
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